1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWHOGBRQYMQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1595608-37-9 | |
| Record name | 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Hydrazone Derivatives
- To synthesize hydrazone derivatives, begin with 1.597 g (10.5 mmol) of compound 1 and 1.381 g (10 mmol) of 1-(3-fluorophenyl)ethanone (2 ) in ethanol. Reflux the mixture for 8 hours. Remove the solvent under reduced pressure and further dry the hydrazone derivative in a vacuum. Use the dried product for the next reaction without further isolation or purification.
- Dissolve the fluorophenyl-derived product in 30 mL of anhydrous N, N-dimethyl formamide and stir for 15 minutes until the solid material is completely dissolved. Chill the clear solution in an ice bath, then add 4.67 mL (50 mmol) of phosphorous oxychloride (POCl3) dropwise. Allow the reaction mixture to reach ambient temperature after 30 minutes, then heat at 80 °C for 8 hours. Once the reaction is complete, decant the hot reaction mixture onto ice in a beaker and stir for 12 hours to precipitate the product. Filter the solid product and wash it repeatedly with water until the filtrate is clear. Dry the aldehyde product (3a and 3b ) in a vacuum to obtain pure pyrazole-derived aldehyde in very good overall yield.
Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)
- To synthesize 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives 3a–q , conduct a three-component reaction using 3-methyl-1-phenyl-5-pyrazolone (1 ) with various benzaldehydes (2 ) catalyzed by sodium acetate at room temperature.
- Use NaOAc as a catalyst with 70% EtOH as the solvent at room temperature. To find the optimal conditions, use the reaction between 2b and 2 equivalents of 1 as a model, and show that 10% acetate gives the best catalytic effect.
General Procedure for the Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) 3a–q
- In 4 mL of 70% EtOH at room temperature, add 40.2 μL of 1 M NaOAc to a solution of 0.4 mmol of aldehyde 2a–q and 0.8 mmol of pyrazole 1 and stir the mixture until the reaction is complete (see Table 1). Add water to obtain 50% EtOH and filter the mixture. Wash with 50% EtOH and dry to obtain the pure product.
Efficient Preparation of Potassium Arylmethylene-4-(1H-Pyrazol-5-ol) Derivatives
- React phenylhydrazine, dialkyl but-2-ynedioates, and substituted benzaldehydes with potassium carbonate to directly construct the 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) potassium salts.
Four-Component Reaction
- Undertake a four-component reaction of phenylhydrazine, dialkyl but-2-ynedioates, and substituted benzaldehydes with potassium carbonate to provide access to 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) potassium salts.
Experimental Data
4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid (3a)
- 1H NMR, 300 MHz (DMSO-d6): δ 9.98 (s, 1H), 9.47 (s, 1H), 8.10 (s, 4H), 7.82 (d, J= 8.4 Hz, 2H), 7.58–7.51 (m, 1H), 7.32 (t, J= 9.42 Hz, 1H);
- 13C NMR 75 MHz (DMSO-d6); δ 184.9, 166.9, 162.5 (1J= 241.6 Hz), 151.7 (4J= 2.51 Hz), 141.8, 136.8, 133.6 (3J= 8.53 Hz), 131.3, 131.0 (3J= 8.3 Hz), 130.1, 125.2 (4J= 2.6 Hz), 123.09, 119.36, 116.63 (2J= 20.8 Hz), 115.77 (2J= 23 Hz). HRMS (ESI-FTMS, m/ z): calcd for C17H11FN2O3[M + H]+311.0826, found 311.0825. Yield (2.8 g, 90%).
4-{3-(3-Fluorophenyl)-4-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1H-pyrazol-1-yl}benzoic Acid (4)
- 1H NMR, 300 MHz (DMSO-d6): δ 8.99 (s, 1H), 8.10 (s, 4H), 7.62–7.54 (m, 4H), 7.36–7.22 (m, 4H), 6.87–6.83 (m. 1H), 2.49 (s, 3H);
- 13C NMR (75 MHz, DMSO-d6); δ 167.3, 162.7 (1J= 242.0 Hz), 150.0, 147.7, 142.4, 135.4 (3J= 8.2 Hz), 131.3, 131.1 (3J= 8.4 Hz), 129.4, 129.2, 127.3, 124.8, 124.5, 120.4 (3J= 14.1 Hz), 118.4, 115.7, 115.5, 115.2, 114.9, 32.8. HRMS (ESI-FTMS, m/ z): calcd for C24H19FN4O2[M + H]+415.1564, found. 415.1563. Yield (377 mg, 91%).
4-[4-[(E)-[(2,5-Difluorophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid (11)
- 1H NMR, 300 MHz (DMSO-d6): δ 13.11 (br s, 1H), 9.04 (s, 1H), 8.13–8.05 (m, 4H), 7.46–7.18 (m, 13H), 7.04 (d, J= 7.38 Hz, 1H), 6.90 (t, J= 7.02 Hz, 1H), 5.29 (s, 2H);
- 13C NMR 75 MHz (DMSO-d6); δ 167.1, 162.6 (1J= 241.9 Hz), 159.7 (1J= 234.8 Hz), 150.3 (4J= 2.4 Hz), 145.5 (1J= 234.8 Hz), 142.4, 135.3 (t, 3J= 11.9 Hz), 134.9 (3J= 8.2 Hz), 133.1, 131.3, 131.1 (3J= 8.4 Hz), 129.0, 127.9, 124.9 (4J= 2.5 Hz), 119.2, 118.6, 116.3 (2J= 20.5 Hz), 115.8 (2J= 20.7 Hz), 115.4 (2J= 22.4 Hz), 103.9 (2J= 24.4 Hz), 100.7 (2J= 29.3 Hz). HRMS (ESI-FTMS, m/ z): calcd for C23H15F3N4O2[M + H]+437.122, found 437.1221. Yield (332 mg, 76%).
4-[3-(4-Fluorophenyl)-4-[(E)-[methyl(phenyl)hydrazono]methyl]pyrazol-1-yl]benzoic Acid (22)
- 1H NMR, 300 MHz (DMSO-d6): δ 9.0 (s, 1H), 8.14–8.06 (m, 4H), 7.84 (t, J= 7.23 Hz, 2H), 7.6 (s, 1H), 7.37–7.23 (m, 6H), 6.86 (t, J= 7.05 Hz, 1H), 2.5 (s, 3H);
- 13C NMR (75 MHz, DMSO-d6); δ 167.1, 162.6 (1J= 244.0 Hz), 150.5, 147.7, 142.5, 131.3, 130.8 (3J= 8.2 Hz), 129.6, 129.5, 129.2, 128.9, 127.0, 124.6, 120.3, 118.4, 116.0 (2J= 21.3 Hz), 114.9, 32.8. HRMS (ESI-FTMS, m/ z): calcd for C24H19FN4O2[M + H]+415.1565, found 415.1561. Yield (376 mg, 91%).
Table 1: Screening results for the synthesis of compound 4a
| Entry | Potassium Source | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | K2CO3 | THF | 24 | 33 |
| 2 | KHCO3 | THF | 24 | 28 |
| 3 | KOH | THF | 24 | 25 |
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol exhibited cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
- Antimicrobial Activity : Studies have reported that pyrazole derivatives possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Biological Research
In biological studies, this compound has been investigated for its interactions with biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged to design drugs targeting metabolic disorders .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to certain protein targets, which is crucial for drug design and development .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer activity of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cell growth in breast and colon cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further development could lead to promising anticancer therapeutics .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. In vivo experiments demonstrated that treatment with this compound resulted in a marked decrease in paw edema in rat models. The study elucidated the compound's mechanism involving the downregulation of NF-kB signaling pathways, highlighting its potential for treating inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Structural Insights :
- Fluorine Substitution : Fluorine at the para position (common in all analogs) enhances electronegativity and metabolic stability .
- Backbone Variations : Flusilazole’s silane-triazole backbone distinguishes it from pyrazole derivatives, enabling unique agrochemical interactions .
Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) | Crystallographic Data (R Factor) |
|---|---|---|---|---|
| This compound | 2.1 | 3.2 | 160–165 | Not reported |
| 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol | 3.8 | 0.5 | 198–202 | R = 0.043 (single-crystal study) |
| 1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one | 4.5 | 0.1 | 175–180 | R = 0.081 (twinned crystal) |
| Flusilazole | 4.2 | 0.05 | 54–56 | Not applicable (liquid at RT) |
Key Observations :
- Lipophilicity : The p-tolyl and phenyl-sulfanyl analogs exhibit higher LogP values, suggesting greater membrane permeability but reduced aqueous solubility .
- Crystallinity : The phenyl-sulfanyl derivative’s higher R factor (0.081) indicates moderate structural disorder compared to the p-tolyl analog (R = 0.043) .
Functional Insights :
- Antifungal Activity : Fluorinated pyrazoles (e.g., flusilazole) disrupt fungal membranes via ergosterol inhibition, while the parent compound may share similar targets .
- Anti-inflammatory Potential: The p-tolyl analog’s COX-2 inhibition highlights substituent-driven selectivity .
- Agrochemical vs. Pharmaceutical Use : Structural modifications (e.g., silane in flusilazole) tailor compounds for agrochemical stability, whereas amine hydrochlorides prioritize bioavailability in drug design .
Biological Activity
1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula of this compound is C10H9FN2O. The presence of the fluorophenyl group is significant as it influences the compound's biological activity and pharmacokinetic properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have assessed its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Escherichia coli | 40 μg/mL | Not specified |
| Candida albicans | Not specified | Not specified |
The compound showed significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent against both bacterial and fungal strains .
Anticancer Activity
The anticancer potential of this compound has also been explored. It was tested against several cancer cell lines, yielding promising results:
| Cell Line | IC50 (μg/mL) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 54.25 | Moderate growth inhibition |
| HeLa (cervical cancer) | 38.44 | Significant growth inhibition |
| A549 (lung cancer) | 193.93 | Comparable to positive control |
These findings suggest that the compound may inhibit cancer cell proliferation while showing reduced toxicity to normal cells .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer effects, this compound has been evaluated for anti-inflammatory activity. Studies indicated that it could significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, demonstrating a potential mechanism for treating inflammatory conditions .
Case Studies and Research Findings
A series of studies have highlighted the biological activities of pyrazole derivatives, including this compound:
- Antimicrobial Evaluation : A study demonstrated that pyrazole derivatives exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
- Anticancer Activity : In vitro tests on human cancer cell lines showed that the compound inhibited cell growth effectively, with IC50 values indicating moderate to high potency .
- Anti-inflammatory Effects : The compound was shown to inhibit inflammatory markers significantly, suggesting its potential therapeutic role in managing inflammation-related diseases .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol?
- Methodological Answer : Structural confirmation begins with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using software like SHELXL refines bond lengths, angles, and torsion angles. Infrared (IR) spectroscopy further confirms functional groups (e.g., hydroxyl or aromatic C-F stretches). Cross-referencing spectral data with analogs, such as ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole, ensures consistency .
Q. What synthetic routes are suitable for preparing this compound?
- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-ketoesters or enol ethers. For example, reacting 4-fluorobenzyl hydrazine with ethyl acetoacetate derivatives under acidic or basic conditions forms the pyrazole core. Hydrolysis of ester intermediates (e.g., using NaOH/EtOH) yields the hydroxyl group at position 3. Purification via column chromatography (silica gel, gradient elution) ensures purity. Similar methods are described for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Reaction optimization may involve temperature control (80–120°C) and solvent selection (DMF, ethanol) .
Q. How can preliminary solubility and stability studies be designed for this compound?
- Methodological Answer : Conduct solubility profiling in polar (water, DMSO), semi-polar (ethanol, acetonitrile), and non-polar solvents (hexane) using UV-Vis spectroscopy or HPLC. Stability under varying pH (1–13), temperature (4–40°C), and light exposure is assessed via accelerated degradation studies. Monitor degradation products using LC-MS. For analogs like 1-(4-chlorophenyl)-1H-pyrazol-4-ol, stability in aqueous buffers correlates with substituent electronegativity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in hydrogen bonding and molecular packing?
- Methodological Answer : SC-XRD data collected at 100 K (e.g., using a Bruker D8 Venture diffractometer) provides precise electron density maps. Software like SHELXL refines hydrogen atom positions via riding models or free refinement. Analyze intermolecular interactions (e.g., C–H···O, π-π stacking) using Mercury or Olex2. For example, the crystal packing of 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one reveals 2D arrays stabilized by hydrogen bonds and van der Waals forces . Compare thermal displacement parameters (Ueq) to identify disorder or dynamic behavior .
Q. What computational strategies predict electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions, while Molecular Electrostatic Potential (MEP) maps highlight nucleophilic/electrophilic sites. For pyrazole derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT-derived Mulliken charges align with experimental acidity constants . Solvent effects are modeled using the Polarizable Continuum Model (PCM).
Q. How can researchers address contradictions in biological activity data across analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with systematic substitutions (e.g., replacing -F with -Cl or -CF3). Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria and fungi. For hydrazone derivatives of pyrazole-carboxylic acids, electron-withdrawing groups (e.g., -F) enhance activity by increasing membrane permeability . Validate inconsistencies using orthogonal assays (e.g., time-kill kinetics vs. disk diffusion) and statistical tools (ANOVA, PCA) to isolate confounding variables .
Q. What advanced techniques validate crystallographic models and ensure data reproducibility?
- Methodological Answer : Cross-validate SC-XRD results with powder XRD to confirm phase purity. Use the R1/wR2 convergence criteria (<5% discrepancy) and check for twinning or pseudo-symmetry via PLATON . For example, refinement of 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one achieved R = 0.043 using SHELXL . Independent refinement by multiple researchers or software (e.g., Olex2 vs. WinGX ) reduces bias. Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
